molecular formula C22H34N6O3 B11189865 1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine

1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine

Cat. No.: B11189865
M. Wt: 430.5 g/mol
InChI Key: OFOWWZVVCXWPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a trimethoxyphenyl group, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting cyclohexylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, where 3,4,5-trimethoxybenzyl chloride reacts with the tetrazole intermediate.

    Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with 4-methylpiperazine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, where halogenated reagents can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring may mimic the structure of certain biological molecules, allowing the compound to bind to and modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]-4-methylpiperazine
  • 1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4-dimethoxyphenyl)methyl]-4-methylpiperazine

Uniqueness

1-[(1-cyclohexyl-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine is unique due to the presence of the trimethoxyphenyl group, which can significantly influence its chemical properties and biological activities. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C22H34N6O3

Molecular Weight

430.5 g/mol

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-4-methylpiperazine

InChI

InChI=1S/C22H34N6O3/c1-26-10-12-27(13-11-26)20(16-14-18(29-2)21(31-4)19(15-16)30-3)22-23-24-25-28(22)17-8-6-5-7-9-17/h14-15,17,20H,5-13H2,1-4H3

InChI Key

OFOWWZVVCXWPFT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=NN=NN3C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.